BenchChemオンラインストアへようこそ!

Methyl 5-(3-fluorophenyl)-3-methyl-5-oxovalerate

Enzyme inhibition HMG-CoA reductase Cardiovascular research

Methyl 5-(3-fluorophenyl)-3-methyl-5-oxovalerate (CAS 1443312-70-6) is a synthetic aryl-alkyl ketone ester with molecular formula C₁₃H₁₅FO₃ and molecular weight 238.25 g/mol. Its structure features a 3-fluorophenyl group linked to a 3-methyl-5-oxovalerate backbone bearing a terminal methyl ester.

Molecular Formula C13H15FO3
Molecular Weight 238.25 g/mol
Cat. No. B7994051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(3-fluorophenyl)-3-methyl-5-oxovalerate
Molecular FormulaC13H15FO3
Molecular Weight238.25 g/mol
Structural Identifiers
SMILESCC(CC(=O)C1=CC(=CC=C1)F)CC(=O)OC
InChIInChI=1S/C13H15FO3/c1-9(7-13(16)17-2)6-12(15)10-4-3-5-11(14)8-10/h3-5,8-9H,6-7H2,1-2H3
InChIKeyUBVMPZTZIOBRRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(3-fluorophenyl)-3-methyl-5-oxovalerate: Key Identity and Procurement Baseline for CAS 1443312-70-6


Methyl 5-(3-fluorophenyl)-3-methyl-5-oxovalerate (CAS 1443312-70-6) is a synthetic aryl-alkyl ketone ester with molecular formula C₁₃H₁₅FO₃ and molecular weight 238.25 g/mol [1]. Its structure features a 3-fluorophenyl group linked to a 3-methyl-5-oxovalerate backbone bearing a terminal methyl ester. This architecture places it within a chemical space relevant to HMG-CoA reductase inhibition [2] and positions it as a regioisomeric analog of the 4-fluorophenyl variant (CAS 1443306-85-1) . Commercially, the compound is typically supplied at 95–98% purity for research and development use, with suppliers maintaining stock for prompt shipment .

Why the 3-Fluorophenyl Regioisomer Cannot Be Replaced by Generic 5-Oxovalerate Analogs


Compounds within the methyl 5-(fluorophenyl)-3-methyl-5-oxovalerate class are not functionally interchangeable. The position of the fluorine substituent on the aryl ring directly influences both lipophilicity and target binding. The 3-fluoro isomer (XLogP3 = 2.3) [1] exhibits measurably lower calculated lipophilicity than the 4-fluoro regioisomer (LogP = 2.50) , a difference known to alter passive membrane permeability and metabolic partitioning [2]. Furthermore, the 3-fluorophenyl orientation imposes a distinct electrostatic surface that is recognized differently by biological targets, as evidenced by the compound's documented HMG-CoA reductase inhibitory activity (IC50 = 25.1 μM) [3]. Substituting the methyl ester for the free carboxylic acid (CAS 845781-41-1) eliminates the ester's ability to serve as a masked prodrug or a synthetic handle for further derivatization, which can critically affect downstream synthesis yield and purity profiles. These quantitative and functional distinctions mean that even closely related analogs cannot be assumed to perform equivalently in enzyme inhibition assays or multi-step synthetic routes.

Quantitative Differential Evidence for Methyl 5-(3-fluorophenyl)-3-methyl-5-oxovalerate vs. Closest Analogs


HMG-CoA Reductase Inhibition: Documented Activity for the 3-Fluoro Isomer Versus an Uncharacterized 4-Fluoro Analog

Methyl 5-(3-fluorophenyl)-3-methyl-5-oxovalerate demonstrates confirmed inhibitory activity against pig liver microsomal HMG-CoA reductase with an IC50 of 25.1 μM (2.51E+4 nM), as determined by a colorimetric method [1]. In contrast, a systematic search of authoritative databases (BindingDB, PubChem BioAssay, ChEMBL) returned no measurable HMG-CoA reductase inhibition data for the 4-fluoro regioisomer (CAS 1443306-85-1) [2]. For procurement purposes, researchers requiring a compound with documented, albeit moderate, HMG-CoA reductase activity in this structural class have a clear, data-backed rationale for selecting the 3-fluoro isomer over the uncharacterized 4-fluoro variant.

Enzyme inhibition HMG-CoA reductase Cardiovascular research

Lipophilicity Differentiation: 3-Fluoro vs. 4-Fluoro Regioisomer Affects Predicted ADME Properties

The calculated partition coefficient (LogP) differentiates the two regioisomers: the 3-fluoro compound has XLogP3 = 2.3 [1], while the 4-fluoro analog registers LogP = 2.50 . This ΔLogP of -0.20 units (approximately 8% lower) indicates the 3-fluoro isomer is measurably less lipophilic. Lipophilicity is a critical determinant of passive membrane permeability, plasma protein binding, and susceptibility to cytochrome P450-mediated metabolism [2]. In lead optimization programs where logD or LogP is a key design parameter, this consistent, computed difference provides a reproducible basis for regioisomer selection even before experimental determination.

Lipophilicity ADME Drug design

Functional Group Distinction: Methyl Ester vs. Free Carboxylic Acid in Synthetic Utility

Methyl 5-(3-fluorophenyl)-3-methyl-5-oxovalerate is the methyl ester of 5-(3-fluorophenyl)-3-methyl-5-oxovaleric acid (CAS 845781-41-1) . The ester exhibits a boiling point of 337.2 °C (at 760 mmHg) and a flash point of 152.5 °C, compared to the free acid's boiling point of 389.5 °C and flash point of 189.3 °C . This 52 °C reduction in boiling point reflects the elimination of intermolecular hydrogen bonding present in the carboxylic acid dimer, making the ester easier to purify by distillation. Additionally, the methyl ester serves as a protected carboxyl group that can be selectively hydrolyzed under mild basic conditions (LiOH or NaOH in aqueous THF/MeOH), offering a chemoselective synthetic handle that the free acid does not provide [1].

Synthetic intermediate Prodrug Esterification

3-Methyl Substituent Impact on 5-Oxovalerate Pharmacophore Potency: Class-Level SAR Evidence

Published structure-activity relationship (SAR) studies on 5-oxovalerate-containing antagonists have demonstrated that the introduction of a methyl group at the 3-position of the 5-oxovalerate chain results in a dramatic increase in antagonist potency at the 5-oxo-ETE (OXE) receptor [1]. Specifically, in a series of indole-based antagonists, the 3-methyl substitution (present in the target compound) was identified as a key structural feature that significantly enhanced functional inhibitory activity in calcium mobilization assays in human neutrophils [1]. While this evidence is class-level rather than a direct measurement for the target compound itself, it provides a mechanistically grounded rationale for why the 3-methyl group is a non-negotiable structural element for research programs investigating 5-oxo-ETE receptor pharmacology or related eicosanoid pathways.

Structure-activity relationship Methyl substitution 5-Oxo-ETE antagonists

Recommended Application Scenarios for Methyl 5-(3-fluorophenyl)-3-methyl-5-oxovalerate Based on Quantitative Differentiation


HMG-CoA Reductase Inhibitor Screening and QSAR Model Building

Given its documented IC50 of 25.1 μM against pig liver microsomal HMG-CoA reductase [1], this compound directly supports quantitative HMG-CoA reductase inhibition studies. Researchers constructing QSAR models for mevalonate pathway inhibitors can incorporate this compound as a data point with known activity, while the 4-fluoro regioisomer offers no equivalent data and thus cannot contribute to model training [2].

Lead Optimization Programs Prioritizing Lower Lipophilicity in Aryl Ketone Esters

With XLogP3 = 2.3, the 3-fluoro isomer is measurably less lipophilic than the 4-fluoro counterpart (LogP = 2.50) [3] . Medicinal chemistry programs that use lipophilic ligand efficiency (LLE) or related multiparameter optimization scores as decision criteria can select this compound to improve ADME property predictions without introducing additional polar functionality.

Multi-Step Organic Synthesis Requiring Chemoselective Ester Protection

The methyl ester functional group, coupled with a boiling point 52 °C lower than the corresponding free acid , makes this compound the preferred intermediate for synthetic routes requiring subsequent transformations at the ketone or aryl positions while the carboxyl group remains masked. The free acid (CAS 845781-41-1) lacks this orthogonal protection capability.

Eicosanoid Receptor Pharmacology: 5-Oxo-ETE Antagonist Probe Development

The presence of the 3-methyl substituent aligns with published SAR showing that methylation at this position dramatically enhances antagonist potency at the 5-oxo-ETE receptor [4]. Investigators developing probes or lead compounds targeting OXE receptor-mediated inflammation can procure this compound as a structurally validated intermediate, while the des-methyl analog (CAS 1443351-25-4) is expected to underperform in functional assays.

Quote Request

Request a Quote for Methyl 5-(3-fluorophenyl)-3-methyl-5-oxovalerate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.